molecular formula C15H12N4O2S2 B2927264 N-(1,3-benzothiazol-2-yl)-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide CAS No. 1396865-99-8

N-(1,3-benzothiazol-2-yl)-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide

Cat. No.: B2927264
CAS No.: 1396865-99-8
M. Wt: 344.41
InChI Key: PBIUWAKSUVTWRV-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and organic synthesis. This compound is characterized by its unique structure, which combines benzothiazole and pyrimidothiazine moieties, making it a valuable scaffold for the development of novel therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide typically involves multi-step reactions. One common method includes the condensation of 2-aminobenzothiazole with a suitable aldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like piperidine .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to streamline the synthesis process and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Dess-Martin periodinane in dichloromethane.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Halogenated derivatives in the presence of nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different biological activities and properties .

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzothiazol-2-yl)-6-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide stands out due to its unique combination of benzothiazole and pyrimidothiazine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for the development of novel therapeutic agents with enhanced efficacy and specificity .

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-6-oxo-3,4-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2S2/c20-12-5-6-16-15-19(12)7-9(8-22-15)13(21)18-14-17-10-3-1-2-4-11(10)23-14/h1-6,9H,7-8H2,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBIUWAKSUVTWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CSC2=NC=CC(=O)N21)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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